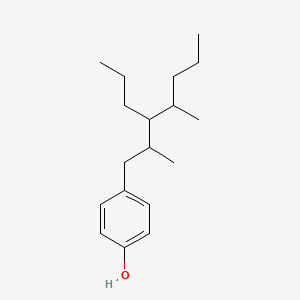
Phenol, tetrapropylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, tetrapropylene- is a useful research compound. Its molecular formula is C18H30O and its molecular weight is 262.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol, tetrapropylene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, tetrapropylene- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oil and Lubricant Additives
One of the primary applications of tetrapropenylphenol is in the formulation of oil and lubricant additives. Approximately 99% of its consumption volume is directed towards producing calcium alkyl phenate sulfides, which are essential for enhancing the performance of lubricants used in both petrol and diesel engines . These additives improve the lubricating properties, reduce wear, and enhance oxidation stability.
Key Properties:
- Viscosity Index Improvers: TPP-based additives help maintain viscosity across temperature ranges.
- Detergency: They assist in keeping engine components clean by preventing deposit formation.
Phenolic Resins
Tetrapropenylphenol is also a critical intermediate in synthesizing phenolic resins, which are widely used in various applications such as:
- Adhesives : Providing strong bonding capabilities.
- Coatings : Offering durability and resistance to heat and chemicals.
- Composites : Enhancing material strength and thermal stability .
Rubber Compounding
In rubber manufacturing, TPP serves as a processing aid and stabilizer. It enhances the mechanical properties of rubber products, particularly in tires, by improving resilience and wear resistance .
Environmental Considerations
The environmental impact of tetrapropenylphenol has been a subject of study due to its potential toxicity. While it is effective in industrial applications, its degradation products can pose risks to aquatic life if released into water bodies . Regulatory agencies have established guidelines for managing its use to mitigate environmental risks.
Retrospective Case Study on Lubricants
A retrospective case study conducted by the US EPA examined the effects of TPP-based lubricants on engine performance and emissions. The study found that vehicles using these lubricants showed improved fuel efficiency and reduced exhaust emissions compared to those using standard oils . This highlights the compound's role in enhancing not just performance but also environmental compliance.
Toxicological Assessments
Toxicological studies have assessed the reproductive toxicity of TPP in laboratory animals. In one study, no adverse effects were observed at doses up to 1000 mg/kg bw/day, establishing a no-observed-adverse-effect level (NOAEL) for reproductive toxicity . Such findings are crucial for regulatory approval and safe usage guidelines.
Data Tables
Table 1: Applications of Tetrapropenylphenol
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Oil & Lubricants | Calcium alkyl phenate sulfides | Enhanced lubrication, reduced wear |
| Phenolic Resins | Adhesives, coatings, composites | Strong bonding, heat resistance |
| Rubber Compounding | Processing aids for tires | Improved mechanical properties |
Table 2: Toxicological Data Summary
| Study Type | Dose Range (mg/kg bw/day) | Observations | NOAEL (mg/kg bw/day) |
|---|---|---|---|
| Reproductive Toxicity | 0 - 1000 | No adverse effects | >1000 |
| Developmental Toxicity | 0 - 500 | No significant effects observed | >500 |
Propiedades
Número CAS |
57427-55-1 |
|---|---|
Fórmula molecular |
C18H30O |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
4-(2,4-dimethyl-3-propylheptyl)phenol |
InChI |
InChI=1S/C18H30O/c1-5-7-14(3)18(8-6-2)15(4)13-16-9-11-17(19)12-10-16/h9-12,14-15,18-19H,5-8,13H2,1-4H3 |
Clave InChI |
OZZIOWVRWRTHQO-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)O |
SMILES canónico |
CCCC(C)C(CCC)C(C)CC1=CC=C(C=C1)O |
Key on ui other cas no. |
57427-55-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















